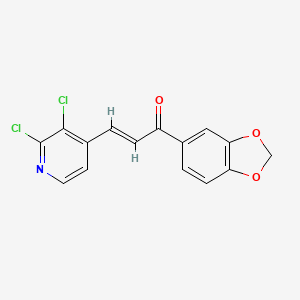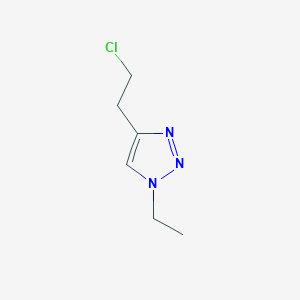
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole, commonly known as CCT or etoposide, is a synthetic compound that has been widely used in scientific research for its anticancer properties. It belongs to a class of drugs called topoisomerase inhibitors, which work by preventing the DNA from unwinding during cell division, ultimately leading to cell death.
作用機序
The mechanism of action of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By preventing the DNA from unwinding during cell division, the drug ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole include DNA damage, cell cycle arrest, and apoptosis. The drug has been shown to induce DNA double-strand breaks, leading to activation of the DNA damage response pathway. It also causes cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.
実験室実験の利点と制限
One advantage of using 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole in lab experiments is its effectiveness in treating various types of cancer. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be toxic to healthy cells, leading to unwanted side effects. It is also not effective against all types of cancer.
将来の方向性
There are several future directions for research involving 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole. One area of interest is the development of new formulations and delivery methods to enhance its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict patient response to the drug. Additionally, there is a need for further studies to understand the mechanism of action and potential side effects of the drug. Finally, there is a need for clinical trials to evaluate the safety and efficacy of the drug in different patient populations.
合成法
The synthesis of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole involves the reaction of 2-chloroethylamine hydrochloride with ethyl propiolate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with sodium azide and copper sulfate to form 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole.
科学的研究の応用
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole has been extensively used in scientific research, particularly in the field of oncology. It has been shown to be effective in treating various types of cancer, including lung cancer, testicular cancer, and lymphomas. It is also used in combination with other chemotherapy drugs to enhance their efficacy.
特性
IUPAC Name |
4-(2-chloroethyl)-1-ethyltriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCJAOGSRSANHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[3-(3,4-Dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2395496.png)
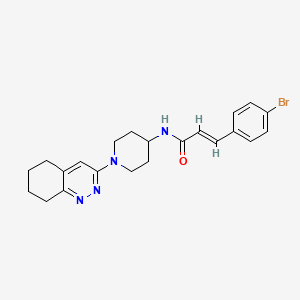
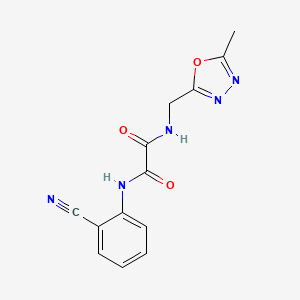
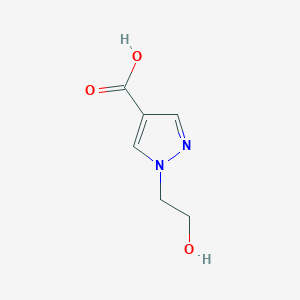
![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2395506.png)
![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)
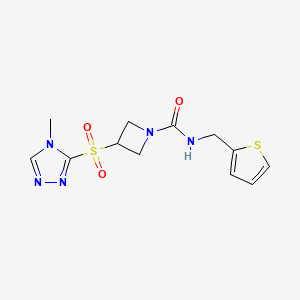
![Propyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2395509.png)
![3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone](/img/structure/B2395510.png)
![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2395512.png)
![N-(3,5-difluorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395514.png)

